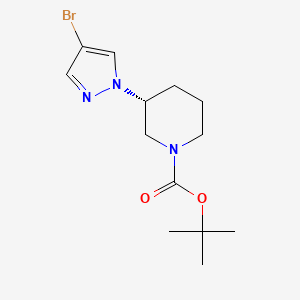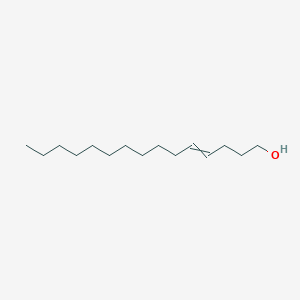
1-(5-nitro-2-pyridinyl)-2-Piperidinone
Vue d'ensemble
Description
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a nitro group and a tetrahydropyridine ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitro-substituted pyridine derivative with a suitable cyclizing agent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-5-nitro-: Similar in structure but differs in the arrangement of the rings and functional groups.
5-Nitro-1,2,3,4-tetrahydronaphthalene: Another related compound with a different ring system.
Uniqueness
5’-Nitro-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is unique due to its specific arrangement of the nitro group and the fused pyridine and tetrahydropyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
1-(5-nitropyridin-2-yl)piperidin-2-one |
InChI |
InChI=1S/C10H11N3O3/c14-10-3-1-2-6-12(10)9-5-4-8(7-11-9)13(15)16/h4-5,7H,1-3,6H2 |
Clé InChI |
UHWKBRQDSHYYOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Methyl-3H-imidazo[4,5-B]pyridin-2-YL)piperazine](/img/structure/B8500600.png)

![4-[2-(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid](/img/structure/B8500610.png)


![3-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylpropanoic acid](/img/structure/B8500635.png)



